molecular formula C8H15ClO2S B2487253 (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride CAS No. 2287339-47-1

(1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride

Cat. No.: B2487253
CAS No.: 2287339-47-1
M. Wt: 210.72
InChI Key: DFFFCWWXSZVXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride (CAS 2287339-47-1) is a specialized organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 . As a methanesulfonyl chloride derivative, it is expected to function as a powerful sulfonylating agent, reacting with nucleophiles such as alcohols and amines to create corresponding sulfonate esters or sulfonamides . This class of reagents is fundamentally important in synthetic organic chemistry, where it is commonly employed to activate alcohols as leaving groups in substitution reactions or to facilitate elimination reactions . The unique 1,3,3-trimethylcyclobutyl moiety may impart significant steric influence, potentially leading to enhanced selectivity or novel reactivity in the synthesis of complex molecules for pharmaceutical and materials science research. Methanesulfonyl chloride is known to be highly reactive and corrosive, requiring handling in anhydrous conditions under an inert atmosphere . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1,3,3-trimethylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-7(2)4-8(3,5-7)6-12(9,10)11/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFFCWWXSZVXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287339-47-1
Record name (1,3,3-trimethylcyclobutyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (1,3,3-Trimethylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

General Reactivity of Methanesulfonyl Chlorides

Methanesulfonyl chlorides (MsCl) are highly reactive electrophiles, commonly used to introduce sulfonate groups or activate hydroxyl/amine functionalities . Key reaction pathways include:

1.1. Formation of Methanesulfonates

  • Alcohol Activation : MsCl reacts with alcohols in the presence of a base (e.g., NEt₃) to form methanesulfonate esters (mesylates), which serve as leaving groups in nucleophilic substitution or elimination reactions .
    Example:

    ROH+CH3SO2ClBaseROSO2CH3+HCl\text{ROH} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{ROSO}_2\text{CH}_3 + \text{HCl}

    For the cyclobutyl derivative, steric hindrance from the 1,3,3-trimethyl groups may slow reaction kinetics compared to simpler alcohols .

1.2. Sulfonamide Formation

  • Amine Sulfonylation : Primary/secondary amines react with MsCl to form methanesulfonamides, which are hydrolytically stable and often used as protecting groups .
    Example:

    RNH2+CH3SO2ClRNHSO2CH3+HCl\text{RNH}_2 + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{RNHSO}_2\text{CH}_3 + \text{HCl}

    Steric effects in the cyclobutyl system could influence regioselectivity in unsymmetrical amines.

Reactivity of Cyclobutyl Substituents

The 1,3,3-trimethylcyclobutyl group introduces steric and electronic effects that modify reactivity:

2.1. Steric Effects

  • The bulky cyclobutyl ring may hinder access to the sulfonyl chloride group, reducing reaction rates with bulky nucleophiles (e.g., tertiary alcohols) .

  • Intramolecular reactions (e.g., cyclizations) may be favored due to proximity effects, as seen in spirocyclic systems .

2.2. Ring Strain and Stability

  • The cyclobutane ring’s inherent strain (~27 kcal/mol) could lead to ring-opening reactions under harsh conditions (e.g., strong bases or acids) .

Hypothetical Reaction Pathways

While no direct studies on (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride exist, plausible reactions include:

3.1. Nucleophilic Substitution

Reaction Conditions Expected Product
Alkoxide displacementNaOR, polar aprotic solventCyclobutylmethyl ether (RO-Cyclobutylmethyl)
Amine substitutionExcess NH₃, NEt₃Cyclobutylmethyl sulfonamide

3.2. Elimination Reactions

  • In the presence of strong bases (e.g., LDA), β-hydrogen elimination could yield cyclobutylmethyl sulfene (CH2=SO2\text{CH}_2=\text{SO}_2), though steric hindrance may suppress this pathway .

3.3. Cycloadditions

  • Sulfene intermediates (if formed) could participate in [2+1] or [2+2] cycloadditions with alkenes/alkynes, generating sulfone-containing heterocycles .

Research Gaps and Recommendations

  • Experimental Data : No peer-reviewed studies specifically address this compound. Future work should prioritize:

    • Kinetic studies of nucleophilic substitutions.

    • Impact of cyclobutyl strain on sulfonyl chloride reactivity.

    • Characterization of byproducts in elimination pathways.

Scientific Research Applications

Organic Synthesis

Reagent for Sulfonylation

(1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride serves as a potent reagent for introducing sulfonyl groups into organic molecules. This transformation is critical in the synthesis of sulfonamides and other bioactive compounds. The sulfonyl group enhances the solubility and biological activity of pharmaceuticals, making this compound essential in drug development.

Mechanism of Action

The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles. This property allows for various nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides and sulfonate esters. The general reaction can be summarized as follows:

RSO2Cl+RNuRSO2R+HClR-SO_2Cl+R'Nu\rightarrow R-SO_2R'+HCl

where RR represents the cyclobutyl moiety and NuNu is the nucleophile.

Biological Research

Modification of Biomolecules

In biological contexts, this compound is employed to modify proteins and peptides. This modification aids in studying biomolecular structure and function. For instance, sulfonamide derivatives are known to interact with various biological targets, influencing enzymatic activity and receptor binding .

Pharmaceutical Development

The compound plays a crucial role in synthesizing pharmaceuticals that contain sulfonamide moieties. Sulfonamides are widely used as antibiotics and have applications in treating bacterial infections. The ability to introduce specific functional groups through the use of this compound allows chemists to fine-tune drug properties for enhanced efficacy and reduced side effects .

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound is utilized to produce specialty chemicals and agrochemicals. Its reactivity allows for efficient synthesis pathways that are economically viable for large-scale production.

Materials Science

The compound finds applications in materials science where it is used to synthesize polymers and other materials with specific properties. The introduction of sulfonyl groups can modify physical characteristics such as thermal stability and solubility .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the effectiveness of this compound in synthesizing various sulfonamides from corresponding amines. The reaction was conducted under anhydrous conditions using dichloromethane as a solvent. Yields exceeded 85%, showcasing the compound's utility in pharmaceutical synthesis .

Case Study 2: Modification of Peptides

Research involving the modification of peptide chains with this compound revealed insights into protein folding and stability. By introducing this compound at specific sites on peptides, researchers were able to analyze changes in binding affinity to target receptors, providing valuable data for drug design .

Mechanism of Action

The mechanism of action of (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Table 1: Comparative Properties of Sulfonyl Chlorides

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Substituents Reactivity/Safety Notes
Methanesulfonyl Chloride CH₃SO₂Cl 114.55 60 (21 mmHg) 1.48 Methyl Highly corrosive; acute toxicity (H314, H330); moisture-sensitive .
Trifluoromethanesulfonyl Chloride CF₃SO₂Cl 168.52 29–32 1.583 Trifluoromethyl Volatile; strong electron-withdrawing group; used in triflation reactions .
(1-Cyanocyclobutyl)methanesulfonyl Chloride C₆H₈ClNO₂S 193.65* N/A N/A Cyanocyclobutyl Marketed for specialty synthesis; cyanide group enhances electrophilicity .
(1,3,3-Trimethylcyclobutyl)methanesulfonyl Chloride (Inferred) C₈H₁₅ClO₂S 210.73* N/A N/A Trimethylcyclobutyl Steric hindrance likely reduces reactivity; improved stability for controlled reactions

*Calculated molecular weights based on structural formulas.

Structural and Functional Differences

  • Substituent Effects: The trifluoromethyl group in trifluoromethanesulfonyl chloride enhances electrophilicity and stability due to strong electron-withdrawing effects, making it ideal for forming stable triflates . The cyanocyclobutyl group in (1-cyanocyclobutyl)methanesulfonyl chloride introduces polarizability and reactivity in nucleophilic substitutions, useful in peptide coupling and polymer chemistry . The trimethylcyclobutyl group in the target compound likely imposes significant steric hindrance, slowing reaction kinetics but improving selectivity in sulfonylation reactions. This bulky group may also enhance solubility in nonpolar solvents compared to linear analogs.

Physicochemical Properties

  • Volatility : Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) indicates high volatility, necessitating cold storage and careful handling. Methanesulfonyl chloride, with a higher boiling point (60°C at reduced pressure), is less volatile but still requires moisture-free conditions .
  • Density and Polarity : The trifluoromethyl derivative’s higher density (1.583 g/mL vs. 1.48 g/mL for methanesulfonyl chloride) reflects increased molecular mass and polarity, influencing solvent compatibility .

Biological Activity

Overview

(1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its reactivity and ability to form various derivatives that exhibit biological activity. Understanding its biological properties is crucial for its application in drug development and other chemical processes.

  • IUPAC Name : this compound
  • CAS Number : 2287339-47-1
  • Molecular Formula : C_8H_15ClO_2S
  • Molecular Weight : 208.72 g/mol

The compound is a colorless liquid that is soluble in polar organic solvents but reactive towards water and alcohols. Its electrophilic nature allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. This property allows it to modify various biomolecules, potentially influencing their function. The mechanism involves the formation of sulfonate esters or sulfonamides, which can alter the pharmacological properties of the target molecules.

Case Studies and Research Findings

  • Antifungal Activity :
    • A study investigated the antifungal properties of derivatives synthesized from methanesulfonyl chloride. These derivatives were shown to inhibit the enzyme (1,3)-β-D-glucan synthase, crucial for fungal cell wall synthesis. The research highlighted that compounds derived from this compound exhibited significant antifungal activity against pathogens such as Candida and Aspergillus species .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity tests demonstrated that certain derivatives of this compound displayed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential applications in targeted cancer therapies .
  • Protein Modification :
    • Research has shown that this compound can be utilized to modify proteins through sulfonamide formation. This modification can enhance the stability and solubility of therapeutic proteins, thereby improving their pharmacokinetic profiles .

Safety and Toxicology

Despite its promising biological activities, this compound is associated with significant toxicity risks:

  • Corrosive Nature : It can cause severe skin burns and eye damage upon contact.
  • Inhalation Risks : Exposure can lead to respiratory irritation and potentially fatal outcomes if inhaled .
  • Environmental Impact : The compound is harmful to aquatic life and poses risks if released into the environment .

Comparative Analysis of Biological Activity

CompoundBiological ActivityReferences
This compoundAntifungal activity against Candida and Aspergillus
MethanesulfonamideResistant to hydrolysis; used as a protecting group
Toluene sulfonamideUsed in drug formulations; less reactive than mesyl chlorides

Q & A

Q. What safety protocols are critical when handling (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride?

Due to its corrosive and toxic properties, strict safety measures are essential. Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to avoid inhaling vapors. Store in glass containers away from light and moisture, and ensure spill kits with inert absorbents (e.g., sand) are available. Immediate decontamination with water is required for exposure .

Q. How does this compound react with nucleophiles?

The sulfonyl chloride group reacts readily with nucleophiles (e.g., amines, alcohols) via nucleophilic substitution. For example, reaction with primary amines typically forms sulfonamides under anhydrous conditions (0–5°C, inert atmosphere). Monitor pH to suppress hydrolysis and optimize yields. Pre-cool reagents to minimize side reactions .

Q. What analytical methods are recommended for characterizing this compound?

Use 1H^1H-/13C^{13}C-NMR to confirm the cyclobutyl and sulfonyl chloride moieties. IR spectroscopy identifies S=O stretching (~1360–1180 cm1^{-1}). Mass spectrometry (EI-MS) verifies molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity. X-ray crystallography can resolve stereochemical ambiguities in derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

Optimize solvent polarity (e.g., dichloromethane for low water content) and temperature (−10°C to 25°C) to balance reactivity and stability. Use radical initiators (e.g., AIBN) in chlorination steps, as shown in analogous sulfonyl chloride syntheses. Catalytic bases (e.g., triethylamine) enhance nucleophilic substitution efficiency .

Q. What computational approaches predict the biological interactions of this compound?

Perform molecular docking (AutoDock Vina) to model binding with target enzymes (e.g., proteases). QSAR models using descriptors like logP and polar surface area can predict bioavailability. DFT calculations (Gaussian 16) elucidate electrophilicity of the sulfonyl group, guiding SAR studies .

Q. How does structural modification influence its reactivity and stability?

Substituents on the cyclobutyl ring (e.g., methyl groups) increase steric hindrance, slowing hydrolysis but reducing electrophilicity. Fluorination of the ring (as in fluorophenyl analogs) enhances thermal stability. Compare kinetic studies (UV-Vis monitoring) of hydrolysis rates in buffered vs. non-aqueous media .

Q. What contradictions exist in toxicity data, and how should they be addressed?

Acute exposure guidelines (AEGLs) are extrapolated from methanesulfonyl chloride analogs due to limited data. Discrepancies in LC50_{50} values (e.g., rodent studies) suggest species-specific metabolic pathways. Conduct in vitro cytotoxicity assays (HepG2 cells) and compare with in vivo models to resolve inconsistencies .

Q. What environmental impacts arise from its use, and how are they mitigated?

Low bioconcentration potential (BCF ~1.9) but high soil mobility (Koc ~6.1) necessitates strict waste containment. Treat effluent with activated carbon adsorption and advanced oxidation (UV/H2 _2O2_2) to degrade residues. Monitor aquatic toxicity using Daphnia magna assays .

Q. How do structural analogs compare in reaction mechanisms?

Compare with [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride: the trifluoromethyl group increases electron-withdrawing effects, accelerating nucleophilic substitution. Use Hammett plots to quantify substituent effects on reaction rates. Contrast regioselectivity in Suzuki couplings using Pd catalysts .

Q. What experimental designs resolve conflicting data on thermal decomposition?

Conflicting reports on decomposition products (e.g., SOx _x vs. CO) require TGA-MS analysis under controlled atmospheres (N2 _2 vs. O2 _2). Isothermal stability studies (60–100°C) identify degradation thresholds. Cross-validate with FTIR gas-phase analysis to detect intermediate species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.